1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE
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Overview
Description
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a thienyl group, and a trifluoromethyl-substituted pyrimidine ring, making it a unique structure with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline derivative, followed by the introduction of the thienyl and pyrimidine groups. Key reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations. Purification steps, including crystallization and chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with typical conditions involving solvents like dichloromethane or ethanol and temperatures ranging from room temperature to reflux.
Major Products
Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.
Scientific Research Applications
1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(methyl)-2-pyrimidinyl sulfide
- 2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl 4-(2-thienyl)-6-(fluoro)-2-pyrimidinyl sulfide
Uniqueness
Compared to similar compounds, 1-(1,2,3,4-TETRAHYDROQUINOLIN-1-YL)-2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ETHAN-1-ONE stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes the compound more resistant to metabolic degradation and enhances its potential biological activity.
Properties
Molecular Formula |
C20H16F3N3OS2 |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylethanone |
InChI |
InChI=1S/C20H16F3N3OS2/c21-20(22,23)17-11-14(16-8-4-10-28-16)24-19(25-17)29-12-18(27)26-9-3-6-13-5-1-2-7-15(13)26/h1-2,4-5,7-8,10-11H,3,6,9,12H2 |
InChI Key |
PVNVELUOBOYCIZ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CSC3=NC(=CC(=N3)C(F)(F)F)C4=CC=CS4 |
Origin of Product |
United States |
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